molecular formula C25H23N5O3S3 B460181 ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate CAS No. 445383-37-9

ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate

Cat. No.: B460181
CAS No.: 445383-37-9
M. Wt: 537.7g/mol
InChI Key: XFCOWNKOYMCEDP-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate is a structurally complex heterocyclic compound featuring multiple functional groups, including cyano, thiophene, naphthyridine, and ester moieties. Its synthesis likely involves multi-step reactions, such as Mannich base formation or nucleophilic substitutions, analogous to methods used for related thiophene carboxylates and pyrimidine derivatives . Its naphthyridine core may facilitate aromatic stacking interactions, making it a candidate for targeting enzymes or receptors in medicinal chemistry. Structural determination of such compounds often relies on crystallographic tools like SHELX software, ensuring precise molecular characterization .

Properties

IUPAC Name

ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S3/c1-4-33-25(32)22-14(2)15(10-26)24(36-22)29-20(31)13-35-23-16(11-27)21(19-6-5-9-34-19)17-12-30(3)8-7-18(17)28-23/h5-6,9H,4,7-8,12-13H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCOWNKOYMCEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NC3=C(CN(CC3)C)C(=C2C#N)C4=CC=CS4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate (CAS Number: 445383-37-9) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological activity based on diverse scientific literature.

The molecular formula of this compound is C25H23N5O3S3C_{25}H_{23}N_{5}O_{3}S_{3}, with a molecular weight of approximately 537.7 g/mol. It features several functional groups that contribute to its biological activity, including cyano, thiophene, and naphthyridine moieties.

Synthesis

The synthesis of ethyl 4-cyano compounds typically involves multi-step reactions that include nucleophilic substitutions and cyclization processes. The specific synthetic route for this compound has not been extensively documented in the literature; however, related compounds often utilize similar methodologies involving the reaction of cyanoacetic acid derivatives with various amines and thiols.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various cyano-containing compounds. For instance, derivatives similar to ethyl 4-cyano compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain thiophene derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Cyano Compounds

Compound NameTarget BacteriaMIC (µg/mL)Reference
Ethyl 4-cyanoStaphylococcus aureus50
Ethyl 4-cyanoEscherichia coli100
Related Thiophene DerivativeBacillus subtilis25

Anticancer Activity

Compounds with complex heterocyclic structures have been investigated for their anticancer properties. For example, naphthyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Ethyl 4-cyano derivatives may exhibit similar effects due to their structural analogies to known anticancer agents. In vitro studies have suggested that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

The mechanisms by which ethyl 4-cyano compounds exert their biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interference with Cellular Signaling : The presence of cyano and thiophene groups may allow these compounds to interact with cellular receptors or signaling pathways critical for cell survival and growth.

Case Studies

A notable study published in the Egyptian Journal of Chemistry examined the biological activities of various thiophene derivatives, including those containing cyano groups. The findings indicated promising results in terms of antibacterial and anticancer activities, suggesting that further exploration into ethyl 4-cyano derivatives could yield significant therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in the thiophene-carboxylate and fused heterocyclic families. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Molecular Weight (g/mol) Potential Applications
Target Compound Cyano, thiophene-2-yl, naphthyridine, acetylated sulfanyl linkage, ethyl ester ~600 (estimated) Kinase inhibition, anticancer agents
Ethyl 2-amino-4-(5-methyl-2-thienyl)thiophene-3-carboxylate Amino, methylthiophene, ethyl ester ~267 Intermediate for bioactive molecule synthesis
5-Methyl-3-amino-2-mercapto-6-acetylthieno(2,3-d)pyrimidine-4(3H)-one Thienopyrimidine, acetyl, mercapto, methyl ~265 Antimicrobial, antiviral agents
Ethyl 4-methyl-5-acetyl-2-(methylthiocarbonothioylamino)thiophene-3-carboxylate Methylthiocarbonothioylamino, acetyl, methyl, ethyl ester ~327 Precursor for functionalized heterocycles

Key Findings

Structural Complexity and Bioactivity: The target compound’s naphthyridine-thiophene hybrid structure distinguishes it from simpler analogs like ethyl 2-amino-4-(5-methyl-2-thienyl)thiophene-3-carboxylate.

Synthetic Challenges: The acetylated sulfanyl linkage and multiple reactive sites (e.g., cyano, ester) likely necessitate controlled reaction conditions, similar to the stepwise synthesis of thienopyrimidines . In contrast, simpler ethyl thiophene carboxylates (e.g., MLS000676163) are synthesized via fewer steps, highlighting the trade-off between structural complexity and synthetic feasibility .

Pharmacological Potential: While the thienopyrimidine derivative in shows antimicrobial activity, the target compound’s naphthyridine core may confer kinase inhibitory properties, akin to FDA-approved naphthyridine-based drugs. The ethyl ester group suggests a prodrug design, contrasting with the direct bioactivity of carboxylic acid derivatives .

Stability and Reactivity: The sulfanyl (S–) linkage in the target compound may enhance oxidative stability compared to thiol (-SH) groups in analogs like 5-methyl-3-amino-2-mercapto-6-acetylthieno(2,3-d)pyrimidine-4(3H)-one. However, cyano groups could render it susceptible to hydrolysis under extreme pH conditions .

Preparation Methods

Friedländer Approach

The Friedländer reaction involves condensing 2-aminopyridine derivatives with carbonyl compounds. For example, 3-amino-6-methylpyridine-2-carbaldehyde could react with a ketone such as cyclohexanone under alkaline conditions (e.g., t-BuOK in tert-butanol) to form the dihydro-1,6-naphthyridine scaffold. Subsequent dehydrogenation using Pd/C in diphenyl ether at 120°C yields the aromatic core.

Reaction Conditions :

  • Catalyst : t-BuOK

  • Solvent : tert-Butanol

  • Temperature : Reflux (80–100°C)

  • Dehydrogenation : Pd/C, diphenyl ether, 120°C

Skraup Synthesis Modification

The Skraup method, traditionally used for quinoline synthesis, has been adapted for naphthyridines. Heating 3-aminopyridine derivatives with glycerol and an oxidant (e.g., nitrobenzenesulfonic acid) induces cyclodehydration. For the target compound, 3-amino-4-thiophen-2-ylpyridine could be heated with glycerol and sulfuric acid at 150°C to form the 7,8-dihydro-5H-1,6-naphthyridine intermediate.

Key Variables :

  • Oxidant : Nitrobenzenesulfonic acid

  • Acid Catalyst : Concentrated H₂SO₄

  • Temperature : 150°C

Thiophene Ring Functionalization

The target compound contains two thiophene rings: one attached to the naphthyridine core and another in the thiophene-2-carboxylate moiety.

Ethyl 3-Methylthiophene-2-Carboxylate Synthesis

Ethyl 3-methylthiophene-2-carboxylate is synthesized via a Paal-Knorr cyclization . Reacting ethyl acetoacetate with sulfur and a dienophile (e.g., malononitrile) in ethanol under reflux forms the thiophene ring. Subsequent cyanation at the 4-position employs CuCN in DMF at 120°C.

Reaction Scheme :

  • Cyclization: Ethyl acetoacetate + S₈ + malononitrile → Ethyl 3-methylthiophene-2-carboxylate

  • Cyanation: CuCN, DMF, 120°C → Ethyl 4-cyano-3-methylthiophene-2-carboxylate

Sulfanyl Acetamide Linker Formation

The sulfanyl acetyl amino bridge (-S-CH₂-C(O)-NH-) connects the naphthyridine and thiophene carboxylate moieties.

Thioether Bond Formation

A nucleophilic substitution reaction links the naphthyridine thiol to a bromoacetyl intermediate. For instance, 2-mercapto-1,6-naphthyridine reacts with bromoacetyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C to form the thioether.

Reagents :

  • Thiol Source : 2-Mercapto-1,6-naphthyridine

  • Electrophile : Bromoacetyl chloride

  • Base : TEA

  • Solvent : DCM

Amide Coupling

The acetylated thiol is coupled to the amino group of ethyl 4-cyano-5-amino-3-methylthiophene-2-carboxylate using carbodiimide chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitate the amide bond formation at room temperature.

Optimization :

  • Coupling Agents : EDC/HOBt

  • Solvent : DMF

  • Temperature : 25°C

  • Yield : ~75% (based on analogous reactions)

Final Assembly and Functionalization

The fully functionalized subunits are combined in a sequential manner:

  • Naphthyridine-Thiophene Core : The 1,6-naphthyridine with thiophen-2-yl and sulfanyl acetyl groups is prepared as described.

  • Thiophene Carboxylate Moiety : Ethyl 4-cyano-5-amino-3-methylthiophene-2-carboxylate is synthesized via Paal-Knorr cyclization and cyanation.

  • Coupling : Amide bond formation links the two subunits.

Critical Parameters :

  • Order of Reactions : Late-stage cyanation prevents side reactions during coupling.

  • Protecting Groups : Tert-butoxycarbonyl (Boc) protection for amines during heterocycle synthesis.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20–50%) removes unreacted starting materials.

  • HPLC : C18 column, acetonitrile/water (70:30) mobile phase ensures >95% purity.

Spectroscopic Analysis

  • NMR : ¹H NMR (400 MHz, CDCl₃) confirms substituent positions (e.g., δ 1.35 ppm for ethyl CH₃, δ 6.85 ppm for thiophene protons).

  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 537.7 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Friedländer ReactionHigh regioselectivityRequires dehydrogenation step60–70%
Skraup SynthesisSingle-pot cyclizationHarsh acidic conditions50–65%
Paal-Knorr CyclizationEfficient thiophene formationLimited to specific dienophiles70–80%
EDC/HOBt CouplingMild conditions, high efficiencyCost of reagents75–85%

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

  • Thiophene ring formation via cyclization of precursors like ethyl acetoacetate with sulfur and a diene (e.g., malononitrile) under reflux .
  • Functional group introduction : Electrophilic substitutions (e.g., acetylation, nitration) and nucleophilic additions (e.g., thioether linkages) to install cyano, methyl, and sulfanyl groups .
  • Amide coupling : Acetyl-amino linkages are formed using carbodiimide-based reagents or active ester intermediates . Key solvents include ethanol, DMF, or acetic acid, with yields optimized via temperature control (e.g., 60–120°C) .

Q. Which characterization methods confirm structural integrity and purity?

Standard techniques include:

  • NMR spectroscopy (1H, 13C, 2D-COSY) to verify substituent positions and stereochemistry .
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
  • Thin-layer chromatography (TLC) and HPLC for purity assessment .
  • Elemental analysis to validate empirical formulas .

Q. What are the known biological targets or mechanisms of action?

Preliminary studies suggest interactions with:

  • Enzymes : Potential inhibition of kinases or proteases due to structural similarity to ATP-binding motifs .
  • Receptors : Modulation of G-protein-coupled receptors (GPCRs) via hydrophobic and hydrogen-bonding interactions .
  • Antimicrobial activity : Observed in analogs with nitro or fluorophenyl groups .

Advanced Questions

Q. How can reaction conditions be optimized for sensitive functional groups (e.g., cyano or sulfanyl)?

  • Temperature control : Lower temperatures (0–5°C) prevent decomposition during diazonium coupling .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in nucleophilic substitutions .
  • Catalyst use : Triethylamine or piperidine enhances cyclization efficiency while minimizing side reactions .
  • Inert atmosphere : Nitrogen/argon prevents oxidation of sulfanyl groups .

Q. How to resolve structural ambiguities in complex derivatives using spectroscopy?

  • 2D-NMR (NOESY, HMBC) identifies through-space coupling and long-range correlations, clarifying regioisomerism .
  • X-ray crystallography provides definitive stereochemical assignments for crystalline intermediates .
  • Isotopic labeling (e.g., 15N) aids in tracing nitrogen-containing moieties in MS/MS fragmentation .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Systematic substituent variation : Replace cyano with carboxyl or methyl groups to assess hydrophobicity/electron effects .
  • Biological assays : Test derivatives against enzyme panels (e.g., kinase profiling) to map pharmacophore requirements .
  • Computational docking : Molecular dynamics simulations predict binding affinities to targets like DNA gyrase or COX-2 .

Q. How to address conflicting analytical data (e.g., NMR vs. MS results)?

  • Reproduce synthesis : Verify reaction conditions (e.g., stoichiometry, solvent purity) to rule out batch-specific impurities .
  • Cross-validation : Use complementary techniques (e.g., IR for carbonyl confirmation, elemental analysis for empirical formula) .
  • Degradation studies : Expose the compound to stress conditions (heat, light) to identify labile groups causing discrepancies .

Q. What computational methods aid in designing derivatives with enhanced activity?

  • Quantum chemical calculations (DFT) optimize geometries and predict redox potentials for stability assessments .
  • Molecular docking (AutoDock, Schrödinger) screens virtual libraries against target proteins (e.g., HIV protease) .
  • QSAR models correlate electronic parameters (HOMO/LUMO) with bioactivity data to prioritize synthetic targets .

Q. What purification strategies are effective for complex reaction mixtures?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .
  • Size-exclusion chromatography : Isolate high-molecular-weight impurities in multi-ring systems .

Methodological Notes

  • Contradiction management : Conflicting yield data in literature may arise from varying catalyst loads (e.g., triethylamine at 5% vs. 10%) .
  • Advanced synthesis : Multi-component reactions (Ugi, Passerini) could streamline steps for analogs .
  • Safety : Handle nitro and sulfanyl groups under fume hoods due to toxicity risks .

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